[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C23H19FN2OS and its molecular weight is 390.48. The purity is usually 95%.
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Biological Activity
The compound [1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a unique class of thioether derivatives and imidazole-based compounds, which are gaining attention in medicinal chemistry due to their potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound includes:
- A biphenyl moiety
- An imidazole ring
- A thioether functional group
These structural features contribute to its chemical reactivity and biological activity. The molecular formula is C19H18FN2S with a molecular weight of approximately 320.42 g/mol.
Synthesis
The synthesis of This compound can be achieved through several synthetic routes. Common approaches include:
- Condensation reactions involving biphenyl derivatives and thioether precursors.
- Cyclization processes to form the imidazole ring.
- Functionalization steps to introduce the fluorobenzyl group.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may exert its effects through apoptosis induction and cell cycle arrest in cancer cells, targeting pathways such as Bcl-2 and EGFR inhibition.
- Case Studies : In vitro studies have shown that related imidazole derivatives can inhibit proliferation in various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's thioether group may also contribute to antimicrobial properties:
- Mechanism : Thioethers are known for their ability to disrupt microbial cell membranes, leading to cell lysis.
- Research Findings : Preliminary studies suggest that similar compounds show activity against Gram-positive bacteria, indicating potential as antimicrobial agents .
Pharmacological Potential
The pharmacological profile of This compound highlights several therapeutic areas:
- Cancer Therapy : As noted, it may serve as an effective anticancer agent.
- Infection Control : Its antimicrobial properties could be harnessed for treating infections resistant to conventional antibiotics.
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-21-8-4-5-17(15-21)16-28-23-25-13-14-26(23)22(27)20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-12,15H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSQWONDABJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.